N-Methyl-4-chlorobenzylamine hydrochloride
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Overview
Description
“N-Methyl-4-chlorobenzylamine Hydrochloride” is a useful research chemical . It has the CAS RN number 65542-24-7 and the molecular formula C8H11Cl2N .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H . Its molecular weight is 192.09 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Antimycobacterial Properties
N-Methyl-4-chlorobenzylamine hydrochloride demonstrates significant antimycobacterial properties. A study highlighted its inhibitory effect on Mycobacterium tuberculosis and Mycobacterium marinum, indicating potential applications in treating tuberculosis and leprosy-related infections (Meindl et al., 1984).
Inhibitory Properties in Cutting Fluids
This compound shows excellent antimicrobial properties, especially in preserving metalworking fluids. It exhibited significant activity against mixed bacterial and fungal inoculations, suggesting its utility in industrial applications to maintain fluid integrity (Gannon et al., 1980).
Monoamine Oxidase Inhibitor
This compound has been identified as a unique monoamine oxidase inhibitor. This characteristic suggests potential uses in neurological and psychiatric research, particularly in exploring treatments for depression and other mood disorders (Taylor et al., 1960).
Metabolic Activation and DNA Adduct Formation
Studies have demonstrated the metabolic activation of this compound and its role in DNA adduct formation. This finding is crucial in understanding the genotoxic and carcinogenic potential of certain industrial chemicals (Segerbäck & Kadlubar, 1992).
Potential Mechanism for Metabolic Activation of Carcinogenic Primary Arylamines
Research suggests that N-methylation, like that in N-Methyl-4-chlorobenzylamine, could be a critical step in the metabolic activation of primary arylamines. This insight is pivotal in cancer research, particularly in understanding the biochemical pathways leading to cancer from environmental and dietary carcinogens (Ziegler et al., 1988).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Mechanism of Action
Target of Action
N-Methyl-4-chlorobenzylamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is BBB permeant . . These properties could impact the compound’s bioavailability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSVTQIASNIYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589488 |
Source
|
Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65542-24-7 |
Source
|
Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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